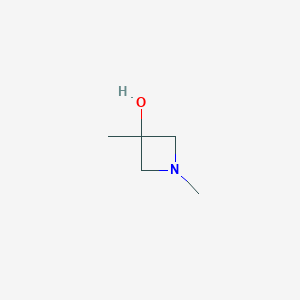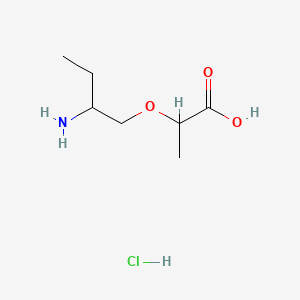![molecular formula C9H10BF3KNO B13483152 Potassium trifluoro[(2-phenylacetamido)methyl]boranuide](/img/structure/B13483152.png)
Potassium trifluoro[(2-phenylacetamido)methyl]boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro[(2-phenylacetamido)methyl]boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture- and air-stable properties, making them suitable for a wide range of applications in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(2-phenylacetamido)methyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable amine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference. The process can be summarized as follows:
Starting Materials: Boronic acid derivative, potassium fluoride, and amine.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and controlled temperature (usually between 0°C to room temperature).
Procedure: The boronic acid derivative is dissolved in the anhydrous solvent, followed by the addition of potassium fluoride and the amine. The mixture is stirred under an inert atmosphere until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Potassium trifluoro[(2-phenylacetamido)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: Nucleophilic substitution reactions can replace the trifluoroborate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted boron compounds .
科学的研究の応用
Potassium trifluoro[(2-phenylacetamido)methyl]boranuide has numerous applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research into boron-containing compounds has shown potential in developing new pharmaceuticals, particularly in cancer treatment, due to their ability to target specific cellular pathways.
作用機序
The mechanism of action of potassium trifluoro[(2-phenylacetamido)methyl]boranuide involves its ability to participate in various chemical reactions through the boron center. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the boron-bound group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Potassium trifluoro[(2-phenylacetamido)methyl]boranuide can be compared with other potassium trifluoroborates, such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the amido group, making it less versatile in certain reactions.
Potassium 2-fluorophenyltrifluoroborate: Contains a fluorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide: Features a heterocyclic ring, providing unique properties for specific applications.
The uniqueness of this compound lies in its combination of the trifluoroborate group with the phenylacetamido moiety, offering enhanced stability and reactivity in various chemical processes.
特性
分子式 |
C9H10BF3KNO |
|---|---|
分子量 |
255.09 g/mol |
IUPAC名 |
potassium;trifluoro-[[(2-phenylacetyl)amino]methyl]boranuide |
InChI |
InChI=1S/C9H10BF3NO.K/c11-10(12,13)7-14-9(15)6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q-1;+1 |
InChIキー |
XPAFQWRLUHOFPX-UHFFFAOYSA-N |
正規SMILES |
[B-](CNC(=O)CC1=CC=CC=C1)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



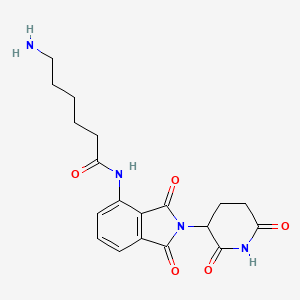
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
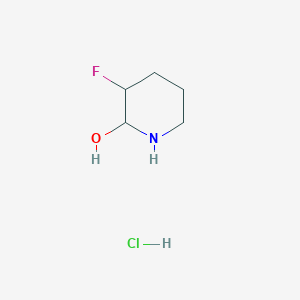
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
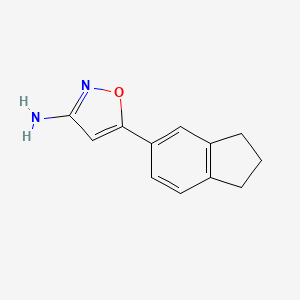


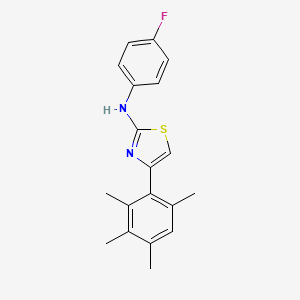
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
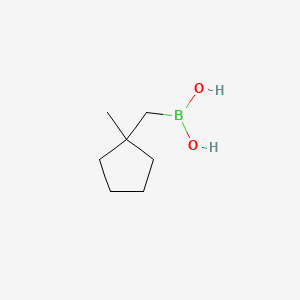
![1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride](/img/structure/B13483118.png)
